molecular formula C28H25N3O5 B5132026 10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5132026
M. Wt: 483.5 g/mol
InChI Key: YWQBQXPRWPIWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The structural uniqueness lies in its substituents:

  • 10-Acetyl group: Enhances electron-withdrawing properties and may influence metabolic stability.
  • 11-(3-Nitrophenyl): The nitro group at the meta position introduces strong electron-withdrawing effects, affecting reactivity and binding affinity.

Properties

IUPAC Name

5-acetyl-9-(4-methoxyphenyl)-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-17(32)30-25-9-4-3-8-23(25)29-24-15-20(18-10-12-22(36-2)13-11-18)16-26(33)27(24)28(30)19-6-5-7-21(14-19)31(34)35/h3-14,20,28-29H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQBQXPRWPIWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the dibenzo[b,e][1,4]diazepine class. This compound has garnered attention due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders and antibacterial properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C32H35N3O3C_{32}H_{35}N_{3}O_{3} with a molecular weight of approximately 509.6 g/mol. The structure features multiple functional groups including methoxy and nitro substituents that may influence its biological activities.

PropertyValue
Molecular FormulaC32H35N3O3C_{32}H_{35}N_{3}O_{3}
Molecular Weight509.6 g/mol
Purity≥95%
CAS Number1480-19-9

Antibacterial Activity

Recent studies have indicated that compounds similar to dibenzo[b,e][1,4]diazepin-1-one exhibit significant antibacterial properties. For instance, a review highlighted that various nitroimidazole derivatives showed promising in vitro activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the generation of reactive intermediates that disrupt bacterial DNA synthesis .

Case Study:
In a comparative study of related compounds, several dibenzo derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with nitro groups displayed higher inhibition rates against resistant strains compared to their non-nitro counterparts .

The exact mechanism of action for this compound remains unclear; however, it is presumed to interact with GABA receptors in the CNS similar to other diazepines. This interaction could lead to increased inhibitory neurotransmission, thereby exerting anxiolytic or sedative effects.

Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various dibenzo derivatives and evaluated their antibacterial properties using agar disc diffusion methods. Results indicated that modifications at specific positions significantly altered antibacterial potency .
  • Crystallographic Studies : Structural analysis revealed that the orientation of substituents affects the biological activity. Intramolecular hydrogen bonding was noted as a stabilizing factor in the crystal structure .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of dibenzo diazepines can inhibit tumor growth. The presence of nitro and methoxy groups may enhance this effect by modulating the compound's interaction with cellular targets.
  • Antimicrobial Properties : Some analogs of the compound have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • CNS Activity : Given its diazepine structure, the compound may exhibit anxiolytic or sedative properties. Research into similar compounds has shown potential for treating anxiety disorders and insomnia.

Applications in Medicinal Chemistry

The unique structure of 10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one makes it a candidate for drug development in several areas:

  • Neuropharmacology : Its potential CNS effects warrant investigation as a therapeutic agent for anxiety and sleep disorders.
  • Cancer Therapeutics : The antitumor properties could lead to the development of new chemotherapeutic agents targeting specific cancer types.

Case Study 1: Antitumor Activity

A study conducted on structurally related compounds demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways. This suggests that this compound could be explored further for its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of related diazepine compounds against resistant bacterial strains. The study found that these compounds disrupted bacterial membrane integrity and inhibited growth effectively .

Case Study 3: CNS Effects

In vivo studies on similar diazepine derivatives have shown promise in reducing anxiety-like behaviors in animal models. These findings support further exploration into the CNS effects of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Positions) Molecular Weight Key Findings Source Evidence
Target Compound 10-Acetyl, 3-(4-MeO-Ph), 11-(3-NO₂-Ph) Not Provided Structural focus; substituent positions suggest enhanced electronic modulation.
10-Acetyl-11-(2-MeO-Ph)-3,3-dimethyl-dibenzo-diazepin-1-one (CAS: 362680-84-0) 10-Acetyl, 11-(2-MeO-Ph), 3,3-dimethyl 390.47 g/mol Higher molecular weight due to methyl groups; ortho-methoxy may reduce steric hindrance.
3-(4-MeO-Ph)-11-[4-(CF₃)-Ph]-dibenzo-diazepin-1-one (CAS: 296246-62-3) 3-(4-MeO-Ph), 11-(4-CF₃-Ph) 464.49 g/mol Trifluoromethyl group increases hydrophobicity; potential CNS activity.
WAY-299905 (CAS: 82408-04-6) 3,3-dimethyl, 11-(4-NO₂-Ph) 363.41 g/mol Nitro group at para position shows moderate cytotoxicity (IC₅₀ ~10 μM in select cell lines).
FC2 (7-Benzoyl-11-(indol-3-yl)-dibenzo-diazepin-1-one) 7-Benzoyl, 11-(indol-3-yl) Not Provided Potent cytotoxicity (10 μM) via NF-κB pathway; selective for cancer cells.
11-(4-MeO-Ph)-3,3-dimethyl-dibenzo-diazepin-1-one monohydrate (Olatomide) 3,3-dimethyl, 11-(4-MeO-Ph) Not Provided Crystal structure resolved (R factor = 0.043); stable monohydrate form.

Key Observations

Substituent Positional Effects: Methoxy Groups: Para-methoxy (target compound) vs. ortho-methoxy () alters steric and electronic profiles. Para-substitution favors planar interactions with target proteins . Nitro vs.

Bioactivity Trends :

  • Nitro-substituted analogs (e.g., WAY-299905) exhibit cytotoxicity, suggesting the target compound may share similar mechanisms .
  • FC2 () demonstrates substituent-dependent selectivity; the acetyl group in the target compound might reduce off-target effects compared to FC2’s benzoyl group .

Crystallographic Insights: Olatomide’s monohydrate structure () reveals intramolecular H-bonding between the diazepinone carbonyl and water, a feature that could stabilize the target compound in aqueous environments .

Q & A

Q. What are the common synthetic routes for preparing this dibenzo[1,4]diazepinone derivative, and what analytical methods validate its purity?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of substituted anilines with ketones or aldehydes, followed by cyclization. Key steps include acetyl and nitro group introductions via nucleophilic substitution or Friedel-Crafts acylation. Reaction conditions (e.g., anhydrous solvents, catalysts like BF₃·Et₂O) are critical for yield optimization. Purity is validated using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final compound assessment. Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How do the substituents (acetyl, methoxy, nitro) influence the compound’s pharmacological profile?

  • Methodological Answer: The acetyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The 3-nitrophenyl moiety may modulate receptor binding via electron-withdrawing effects, while the 4-methoxyphenyl group contributes to π-π stacking interactions with aromatic residues in target proteins. Comparative studies with analogs (e.g., naphthalene-substituted derivatives) show substituent-dependent variations in GABA-A receptor affinity, as measured via radioligand displacement assays .

Q. What spectroscopic techniques are essential for characterizing this compound’s stereochemistry?

  • Methodological Answer: X-ray crystallography (e.g., monoclinic P21/c space group) resolves absolute configuration, particularly for chiral centers at C3 and C11. NMR coupling constants (e.g., vicinal JJ-values) and NOESY correlations differentiate axial/equatorial substituents. Computational methods (DFT) supplement experimental data to predict stable conformers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar dibenzo[1,4]diazepinones?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor subtypes). To address this:
  • Perform dose-response curves across multiple models (e.g., primary neurons vs. transfected HEK293 cells).
  • Use molecular docking to compare binding modes of analogs with divergent activities.
  • Validate functional outcomes via patch-clamp electrophysiology for ion channel modulators .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomer formation?

  • Methodological Answer:
  • Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization.
  • Control reaction temperature (<0°C for stereoselective acetyl transfer) and solvent polarity (e.g., DMF for polar transition states).
  • Use preparative HPLC with chiral columns to isolate enantiomers. Reported yields range from 45–72% depending on substituent steric bulk .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

  • Methodological Answer:
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring.
  • Buffered solutions (pH 7.4) mimic physiological conditions; acidic media (pH < 5) may hydrolyze the acetyl group.
  • Use circular dichroism (CD) to track conformational changes under stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.